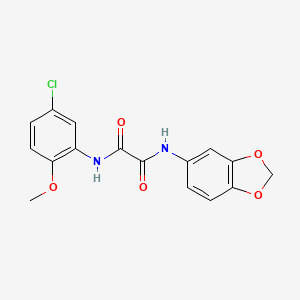
N-(2H-1,3-benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is a useful research compound. Its molecular formula is C16H13ClN2O5 and its molecular weight is 348.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2H-1,3-benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on various aspects such as cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety and a chloro-substituted methoxyphenyl group. Its chemical formula is C21H20ClN5O3 with a molecular weight of approximately 425.87 g/mol. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Formula | C21H20ClN5O3 |
| Molecular Weight | 425.87 g/mol |
| IUPAC Name | N4-(5-chloro-2H-1,3-benzodioxol-4-yl)-N2-[3-(morpholin-4-yl)phenyl]pyrimidine-2,4-diamine |
| CAS Number | Not Available |
Cytotoxicity
Research indicates that derivatives of compounds similar to this compound exhibit varying levels of cytotoxicity against cancer cell lines. In particular, studies have shown that certain benzodioxole derivatives possess selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents. For instance, a related compound demonstrated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines while exhibiting minimal toxicity to normal fibroblasts .
Antimicrobial Properties
The compound's antimicrobial activity has been assessed against various bacterial strains. Preliminary screening revealed that some derivatives exhibit selective antibacterial effects primarily against Gram-positive bacteria such as Bacillus subtilis. However, the overall antibacterial potency was found to be moderate .
| Microorganism | Activity Level |
|---|---|
| Bacillus subtilis | Moderate |
| Escherichia coli | Low |
| Candida albicans | Low |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzodioxole and phenyl rings significantly influence the biological activity of the compound. Electron-donating groups on the phenyl ring tend to enhance cytotoxicity and antimicrobial efficacy, while electron-withdrawing groups often reduce activity .
For example, compounds with methoxy or dimethylamino substitutions exhibited higher antibacterial activity compared to those with halogen substitutions. The presence of multiple methoxy groups was also correlated with increased antifungal activity against Candida albicans.
Case Studies
- Study on Anticancer Activity : A study conducted by Bernard et al. (2014) evaluated the cytotoxic effects of various benzodioxole derivatives on multiple cancer cell lines. The findings suggested that compounds similar to this compound could be promising candidates for further development as anticancer agents due to their selective toxicity towards malignant cells .
- Antimicrobial Screening : Research by Kakkar et al. (2018) highlighted the antimicrobial properties of benzodioxole derivatives against both bacterial and fungal pathogens. The study found that certain modifications led to enhanced activity against Gram-positive bacteria and yeasts, indicating potential therapeutic applications in treating infections .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-22-12-4-2-9(17)6-11(12)19-16(21)15(20)18-10-3-5-13-14(7-10)24-8-23-13/h2-7H,8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLPNFMBVIVJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













